Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring fused to an indene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate typically involves multi-step organic reactionsThe tert-butyl group is then introduced via alkylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce the carbonyl group to an alcohol.
Substitution: Common in modifying the tert-butyl group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-d]oxazol-2-one: Shares a similar indene structure but with different functional groups.
Tetrahydroindeno[1,2-d]imidazole: Another compound with a fused indene system but with an imidazole ring instead of pyrrole.
Uniqueness
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-8-12-10-6-4-5-7-11(10)14(18)13(12)9-17/h4-7,12-13H,8-9H2,1-3H3/t12-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZDTRIMZKHSOR-STQMWFEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C(=O)C3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C(=O)C3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.